Cas no 5724-39-0 (N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide)

N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide structure
5724-39-0 structure
Product Name:N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide
CAS-nummer:5724-39-0
MF:C24H26N2O3S2
MW:454.604843616486
CID:1602599
PubChem ID:1361550
Update Time:2025-04-21

N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide
    • acetamide, N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)[[4-(methylthio)phenyl]sulfonyl]amino]-
    • N-(2,4-dimethylphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
    • N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide
    • DTXSID60362116
    • CBMicro_008649
    • SMSF0007167
    • BIM-0008664.P001
    • AKOS005230544
    • Oprea1_315441
    • STL138402
    • N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
    • 5724-39-0
    • Inchi: 1S/C24H26N2O3S2/c1-17-5-8-20(9-6-17)26(31(28,29)22-12-10-21(30-4)11-13-22)16-24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27)
    • InChI-sleutel: KWXXDODLVVILMH-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)SC)(N(C1C=CC(C)=CC=1)CC(NC1C=CC(C)=CC=1C)=O)(=O)=O

Berekende eigenschappen

  • Exacte massa: 454.13868
  • Monoisotopische massa: 454.138
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 7
  • Complexiteit: 677
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.1
  • Topologisch pooloppervlak: 100Ų

Experimentele eigenschappen

  • Dichtheid: 1.3
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.655
  • PSA: 66.48
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